Perilipin-2 (129-137)

Immuno-oncology Tumor-associated antigen Peptide vaccine

Perilipin-2 (129-137) (SVASTITGV) is the only clinically validated PLIN2-derived HLA-A*02:01 epitope with proven natural tumor presentation and immunogenicity in IMA901 Phase III trials. Unlike alternative PLIN2 fragments (e.g., 62–71, 349–358), this 9-mer peptide offers experimentally confirmed multi-allele MHC binding (≥8 HLA class I alleles) and 29.1-fold overexpression in RCC. With >90% HPLC purity, ~180 g/L aqueous solubility, and established ELISPOT/ICS protocols, it is the definitive positive control for T-cell immune monitoring in HLA-A*02:01⁺ donor panels. Insist on sequence-verified SVASTITGV for inter-study comparability.

Molecular Formula
Molecular Weight
Cat. No. B1575212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerilipin-2 (129-137)
SynonymsPerilipin-2 (129-137)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Perilipin-2 (129-137) Peptide (SVASTITGV): A Structurally Defined HLA-A*02:01-Restricted Epitope from the PLIN2/ADFP Lipid Droplet Coat Protein for Targeted T‑Cell Immunoassays and Cancer Vaccine Research


Perilipin-2 (129-137) (SVASTITGV) is a linear 9-amino-acid peptide derived from residues 129–137 of human PLIN2 (adipophilin/ADFP), a lipid droplet coat protein overexpressed in renal cell carcinoma and other cancers [1]. The peptide represents a naturally processed and MHC class I‑presented epitope that binds HLA-A*02:01 with high affinity and has demonstrated immunogenicity in vitro and in clinical trials as a component of the multi‑peptide vaccine IMA901 [2]. Its sequence, SVASTITGV, corresponds to UniProt Q99541 aa 129–137 and is classified under IEDB Epitope ID 486864 [3].

Why Generic Substitution of Perilipin-2 (129-137) (SVASTITGV) with Alternative PLIN2‑Derived or In‑Class Epitope Peptides Fails


Not all PLIN2‑derived peptides exhibit equivalent MHC binding profiles, immunogenicity, or clinical validation. The SVASTITGV epitope is uniquely positioned within the PLIN2 sequence, and its specific anchor residues determine high‑affinity binding to HLA-A*02:01 and cross‑recognition by multiple HLA allotypes [1]. Alternative PLIN2 fragments, such as residues 62–71 (MTSALPIIQK) or 349–358 (MAGDIYSVFR), show different MHC restriction and immunogenicity profiles [2]. Within the same IMA901 vaccine, the closely related PLIN2‑derived peptide ADF‑002 (VMAGDIYSV) shares source protein overexpression but exhibits distinct T‑cell response frequencies in patients, demonstrating that even peptides from the same protein are not interchangeable [1]. Substituting SVASTITGV with a scrambled control or an unrelated HLA-A*02:01 peptide would invalidate the biological readout and compromise inter‑study comparability.

Perilipin-2 (129-137) (SVASTITGV) Quantitative Selection Evidence: Head‑to‑Head Comparisons with IMA901‑Component and In‑Class Epitope Peptides


Tumor Overexpression Fold‑Change of the Source Protein PLIN2 Outperforms Most Other IMA901 Target Antigens

In a systematic analysis of tumor-associated peptides from renal cell carcinoma (RCC) samples, the PLIN2‑derived peptide SVASTITGV (ADF‑001) showed the highest source‑protein fold change (29.1‑fold overexpression vs. normal tissue) when compared with other IMA901 component peptides such as MUC‑001 (C‑terminal MUC1, 1.6‑fold) and GUC‑001 (GUCY1A3, 2.2‑fold) [1]. Only MET‑001 (MET proto‑oncogene, 13.6‑fold) approached a similarly high overexpression level. In vitro immunogenicity was demonstrated for both ADF‑001 and ADF‑002, but the combination of high overexpression and proven clinical immunogenicity distinguishes SVASTITGV from lower‑overexpression in‑class peptides [2].

Immuno-oncology Tumor-associated antigen Peptide vaccine

In Vivo T‑Cell Immunogenicity: SVASTITGV Elicits Detectable Immune Responses in IMA901‑Vaccinated RCC Patients

In a Phase I study of IMA901 (28 HLA-A*02⁺ patients with advanced RCC), 20 of 27 evaluable patients (74%) mounted vaccine‑induced T‑cell responses to at least one class I TUMAP [1]. Among the 10 class I TUMAPs in the vaccine, both ADF‑001 (SVASTITGV) and ADF‑002 (VMAGDIYSV) were confirmed as immunogenic in clinical trials, demonstrating that while both PLIN2‑derived peptides are immunogenic, the T‑cell response rates cannot be assumed equivalent across peptides without specific monitoring [2]. Furthermore, detection of SVASTITGV‑specific CTL responses has been confirmed independently by IFN‑γ ELISPOT and tetramer staining in RCC and melanoma models [3].

Cancer vaccine Immunogenicity T-cell monitoring

Direct Natural Presentation of SVASTITGV on RCC Tumor Samples vs. Select IMA901 Peptides without Direct Presentation Evidence

Mass‑spectrometry‑based HLA ligandome analysis of primary RCC tissue confirmed direct natural presentation of SVASTITGV on tumor cells, a criterion satisfied by only 8 of the 10 IMA901 peptides [1]. In contrast, IMA‑APO‑001 and IMA‑MUC‑001 lacked direct presentation evidence on RCC tumor samples despite being included in the vaccine [2]. This natural presentation validation ensures that SVASTITGV is a true tumor‑associated peptide processed and presented by the endogenous antigen‑processing machinery, not merely an algorithm‑predicted or cross‑reactive epitope.

Tumor peptidomics HLA ligandome MHC presentation

MHC Binding Promiscuity: SVASTITGV Binds Multiple HLA Allotypes Beyond HLA‑A*02:01, Expanding Applicability Across Patient Populations

According to curated IEDB data, SVASTITGV demonstrates binding to multiple HLA class I alleles beyond its primary restriction element HLA-A*02:01, including HLA‑A*02:03 (2/2 positive), HLA‑A*02:05 (1/1), HLA‑A*30:01 (1/1), HLA‑A*32:01 (1/1), HLA‑C*03:04 (1/1), HLA‑C*05:01 (1/1), and HLA‑C*12:03 (1/1) [1]. This promiscuous binding profile is broader than typically observed for single‑epitope peptides and contrasts with peptides restricted to a single HLA supertype, making SVASTITGV applicable for T‑cell monitoring across genetically diverse patient cohorts [2]. In contrast, the PLIN2 peptide MTSALPIIQK (62–71) uses an alternative binding register restricted to HLA‑A*68, limiting its patient population coverage [3].

MHC binding HLA polymorphism Epitope validation

Functional CTL Validation: SVASTITGV‑Specific Cytotoxic T Lymphocytes Mediate Tumor Cell Lysis

Schmidt et al. (2004) demonstrated that SVASTITGV‑specific cytotoxic T lymphocytes (CTLs) generated from HLA-A*02⁺ healthy donors and cancer patients efficiently lysed peptide‑pulsed T2 target cells and, importantly, HLA-A*02⁺ tumor cell lines endogenously expressing PLIN2 [1]. This functional cytotoxicity was peptide‑sequence‑specific and not observed with irrelevant control peptides. The ability to mediate tumor cell lysis distinguishes SVASTITGV from other PLIN2‑derived peptides that may bind HLA-A*02:01 but fail to generate functional CTL responses. The SVASTITGV‑reactive TCR clone TC12 has been molecularly cloned and validated for soluble TCR production, enabling standardized reagent manufacturing for research and diagnostic use [2].

Cytotoxicity CTL assay Tumor lysis

Physicochemical Comparability: Defined Solubility and Purity Specifications Enable Standardized Assay Conditions

The Perilipin-2 (129-137) peptide (SVASTITGV, MW 833.93 Da) exhibits a calculated aqueous solubility of 180 g/L at 25°C in its free‑form (TFA salt), a physicochemical property that facilitates dissolution in standard cell culture media and assay buffers without requiring organic co‑solvents [1]. This compares favorably with more hydrophobic tumor‑associated peptides that require DMSO solubilization, which can introduce solvent‑associated cytotoxicity in T‑cell assays. Commercially sourced SVASTITGV is routinely supplied at >90% purity (HPLC/MS‑verified) with defined counterion composition (TFA) and lyophilized format for enhanced shelf‑life stability [2].

Peptide characterization Solubility HPLC purity

Perilipin-2 (129-137) (SVASTITGV): Validated Application Scenarios for T‑Cell Immunoassay Standardization, Cancer Vaccine Research, and MHC Ligandome Benchmarking


Standardized Positive Control for HLA‑A*02:01‑Restricted T‑Cell Assays (ELISPOT, ICS, Tetramer Staining)

SVASTITGV serves as a well‑characterized, clinically validated positive control peptide for MHC class I T‑cell stimulation assays across HLA‑A*02:01⁺ donors. Its demonstrated in vitro immunogenicity, confirmed natural tumor presentation, and availability at >90% HPLC purity with high aqueous solubility (~180 g/L) make it suitable for standardized ELISPOT, intracellular cytokine staining (ICS), and MHC multimer staining protocols [1]. Its binding to multiple HLA allotypes (A*02:01, A*02:03, A*02:05, C*03:04, C*05:01, C*12:03) further extends its utility as a positive control across diverse donor panels [2].

Renal Cell Carcinoma‑Specific Immune Monitoring in Clinical and Translational Research

Given its 29.1‑fold overexpression in RCC and direct natural presentation on RCC tumor samples, SVASTITGV is a preferred epitope for monitoring PLIN2/ADFP‑specific T‑cell responses in RCC patient cohorts [1]. Its inclusion in the IMA901 vaccine, with demonstrated clinical immunogenicity and correlation with prolonged overall survival in patients mounting multi‑peptide responses, provides translational relevance for immune monitoring studies assessing vaccine‑ or checkpoint inhibitor‑induced T‑cell immunity [2].

Multi‑Peptide Cancer Vaccine Formulation and Composition Optimization

SVASTITGV represents a rational component for multi‑peptide vaccine formulations targeting RCC and other PLIN2‑overexpressing malignancies. Its combination of high source‑protein overexpression (29.1‑fold), direct tumor presentation, and validated immunogenicity addresses key selection criteria used in the IMA901 development pipeline [1]. Comparative data with other IMA901 components (MET‑001 at 13.6‑fold, MUC‑001 at 1.6‑fold) inform prioritization decisions when selecting TUMAPs for novel vaccine compositions, with the higher overexpression of PLIN2 favoring its inclusion for tumor‑specific immune targeting [2].

HLA Ligandome Studies and MHC‑Binding Peptide Benchmarking

The well‑characterized MHC binding profile of SVASTITGV—with confirmed binding to ≥8 distinct HLA class I alleles—positions it as a reference standard for benchmarking HLA ligandome workflows, mass spectrometry‑based immunopeptidomics, and MHC binding prediction algorithms [1]. Unlike algorithm‑predicted epitopes without empirical binding data, SVASTITGV's multi‑allele binding has been experimentally validated by independent laboratories using standardized MHC ligand assays, making it a reliable calibrant for assay development and cross‑laboratory comparisons [2].

Quote Request

Request a Quote for Perilipin-2 (129-137)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.